Lysergic acid morpholide

Receptor Pharmacology 5-HT1A Agonist 5-HT2A Agonist

N-Morpholinyllysergamide (LSM-775) is a critical analytical reference standard for forensic toxicology, validated in UHPLC-MS/MS methods (LOQ: 0.5 pg/mL) for unambiguous differentiation from 14 designer LSD analogs. Its unique dual 5-HT1A/5-HT2A agonism creates a functional antagonism masking psychedelic effects, making it irreplaceable for receptor cross-talk and biased agonism research. Unlike LSD, its distinct pharmacological fingerprint prevents generic substitution with other lysergamides. Procure compound-specific reference material for accurate medico-legal and neuroscientific investigations.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 4314-63-0
Cat. No. B1675756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysergic acid morpholide
CAS4314-63-0
SynonymsLysergic acid morpholide;  LSM-775;  LSM 775;  LSM775; 
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5
InChIInChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1
InChIKeyOTQWCDNEJVKXKG-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lysergic Acid Morpholide (CAS 4314-63-0): Chemical Identification and Basic Characteristics


Lysergic acid morpholide, also known as LSM-775 or N-morpholinyllysergamide (CAS 4314-63-0), is a semi-synthetic derivative of ergine (lysergamide) belonging to the lysergamide class of ergoline alkaloids [1]. This compound features a morpholine ring substitution at the amide nitrogen of the lysergic acid core, distinguishing it from other lysergamides like LSD (N,N-diethylamide) [2]. It is primarily utilized as an analytical reference material in forensic and clinical toxicology, with weak hallucinogenic properties reported in humans [3].

Why Generic Lysergamide Substitution Fails for Lysergic Acid Morpholide (LSM-775)


Lysergic acid morpholide (LSM-775) cannot be generically substituted with other lysergamides, including the prototypical LSD, due to its unique pharmacological fingerprint characterized by potent dual 5-HT1A/5-HT2A agonism [1]. This dual action leads to a functional antagonism where 5-HT1A activation masks the 5-HT2A-mediated psychedelic effects, resulting in a distinct behavioral and physiological profile [2]. Consequently, data obtained with LSD or other lysergamides with different receptor selectivity profiles are not directly transferable to LSM-775, making compound-specific evidence essential for accurate scientific or forensic interpretation [3].

Quantitative Differentiation Evidence for Lysergic Acid Morpholide (LSM-775) vs. Comparators


Receptor Binding Profile: LSM-775 Exhibits Potent Dual 5-HT1A/5-HT2A Agonism, Distinct from LSD

LSM-775 acts as a nonselective agonist at both 5-HT1A and 5-HT2A receptors, a profile that differentiates it from LSD which has a higher selectivity for 5-HT2A over 5-HT1A [1]. This dual agonism is functionally significant, as 5-HT1A activation has been shown to mask the 5-HT2A-mediated head-twitch response (HTR) in vivo, a key behavioral proxy for psychedelic activity [2].

Receptor Pharmacology 5-HT1A Agonist 5-HT2A Agonist Lysergamide

Behavioral Pharmacology: LSM-775 Fails to Induce Head-Twitch Response (HTR) in Mice Unless 5-HT1A is Blocked

In C57BL/6J mice, LSM-775 alone (0.1–10 mg/kg, s.c.) did not induce the head-twitch response (HTR), a behavioral proxy for psychedelic-like activity, unlike LSD which robustly induces HTR [1]. However, when co-administered with the selective 5-HT1A antagonist WAY-100635 (1 mg/kg, s.c.), LSM-775 elicited a significant HTR, demonstrating that its 5-HT1A agonism functionally masks its 5-HT2A-mediated effects [2]. This contrasts with LSD, which induces HTR without the need for 5-HT1A blockade [3].

Behavioral Pharmacology Head-Twitch Response 5-HT1A Antagonism In Vivo

Potency and Duration in Humans: LSM-775 Requires Higher Doses and Exhibits Shorter Duration than LSD

Early human studies indicate that LSM-775 produces LSD-like effects qualitatively, but with significantly lower potency and shorter duration [1]. Specifically, the effective human dose for LSM-775 is reported to be at least one-third larger than that of LSD, and the duration of action is shorter [2]. More recent anecdotal reports suggest psychoactive effects at oral doses ranging from 75 to 700 micrograms [3].

Human Pharmacology Potency Duration of Action Dose-Response

In Vitro Pharmacodynamics: LSM-775 is 12-fold Less Potent than LSD in Antagonizing Serotonin-Induced Contractions

In isolated rat uterus assays, LSM-775 was found to be approximately one-twelfth (1/12) as effective as LSD in antagonizing serotonin (5-HT)-induced contractions [1]. This indicates a significantly reduced potency at peripheral 5-HT receptors compared to the prototypical lysergamide [2].

In Vitro Pharmacology Serotonin Antagonism Smooth Muscle Potency Ratio

Analytical Differentiation: LSM-775 is Resolved from 14 Other LSD Analogs by UHPLC-MS/MS

A validated UHPLC-QqQ-MS/MS method achieved trace-level quantification (LOQ: 0.5 pg/mL) of LSM-775 alongside 14 other LSD analogs (including LSD, ALD-52, AL-LAD, LAMPA, LSZ, MiPLA, 1B-LSD, 1cP-LSD, 1cP-MiPLA, 1P-LSD, 1P-MiPLA, 1V-LSD, and 2-Bromo-LSD) with simultaneous separation of structural isomers [1]. This method demonstrates the ability to unambiguously identify and quantify LSM-775 in complex biological matrices (blood, urine, plasma, serum) [2].

Analytical Chemistry Forensic Toxicology UHPLC-MS/MS Method Validation

Cardiovascular and Toxicity Profile: LSM-775 Shows Reduced Cardiovascular Stimulation vs. LSD

Compared to LSD-25, LSM-775 has been reported to produce fewer signs of cardiovascular stimulation and peripheral toxicity [1]. While specific quantitative data (e.g., heart rate change, blood pressure) are not provided in the cited source, the qualitative difference is consistently noted [2]. This is consistent with its reduced potency at peripheral 5-HT receptors, as shown in the rat uterus assay [3].

Toxicology Cardiovascular Safety Pharmacology Peripheral Effects

Key Application Scenarios for Lysergic Acid Morpholide (LSM-775) Based on Comparative Evidence


Forensic Toxicology: Confirmatory Analysis of Lysergamides in Biological Samples

Due to its validated inclusion in a highly sensitive UHPLC-MS/MS method capable of simultaneously detecting and differentiating LSM-775 from 14 other LSD analogs (LOQ: 0.5 pg/mL), LSM-775 is an essential analytical reference standard for forensic and clinical toxicology laboratories [1]. Its unique retention time and mass spectral fragmentation pattern allow for unambiguous identification in complex matrices, which is critical for medico-legal casework involving new psychoactive substances (NPS) [2].

Pharmacological Research: Investigating 5-HT1A/5-HT2A Receptor Interplay

LSM-775 serves as a valuable tool compound for studying the functional consequences of dual 5-HT1A/5-HT2A receptor agonism [1]. Its inability to induce the head-twitch response (HTR) in mice unless 5-HT1A receptors are blocked by WAY-100635 provides a clear in vivo model for investigating receptor cross-talk and the masking of psychedelic effects [2]. This makes LSM-775 particularly useful for research into biased agonism, receptor dimerization, and the development of novel therapeutics targeting these receptors [3].

Structure-Activity Relationship (SAR) Studies: Lysergamide Pharmacology

LSM-775, with its morpholine amide substitution, is a key comparator in SAR studies of lysergamides [1]. Quantitative data on its reduced potency relative to LSD (e.g., 12-fold less potent in the rat uterus assay, higher human dose requirement) and its distinct behavioral profile provide critical data points for understanding how modifications to the amide group alter receptor affinity, functional selectivity, and in vivo efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lysergic acid morpholide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.